(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride molecular weight
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride molecular weight
Abstract
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is a non-proteinogenic, chiral α-amino acid that serves as a critical building block in modern medicinal chemistry and drug development. Its rigid, aromatic naphthalene moiety offers unique steric and electronic properties, making it a valuable synthon for constructing peptidomimetics, constrained peptides, and novel pharmacophores. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic and purification workflow, details validated analytical characterization protocols, and discusses its applications. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in its effective utilization.
Core Compound Properties and Significance
(S)-Amino-naphthalen-1-yl-acetic acid is structurally analogous to natural amino acids like phenylalanine or tryptophan but features a bulky naphthalene side chain in place of a benzyl or indolylmethyl group.[1][2] This substitution imparts significant hydrophobicity and conformational rigidity. As an α-amino acid, it possesses both an amino group and a carboxylic acid group attached to the same chiral carbon (the α-carbon), allowing it to be incorporated into peptide chains using standard synthesis techniques.[1][3]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media for experimental handling, which is a common strategy for amine-containing compounds. Its primary significance lies in its role as a structural scaffold. In drug design, replacing natural amino acids with this analog can prevent enzymatic degradation by proteases, thereby increasing the in-vivo half-life of a peptide-based therapeutic.[4] Furthermore, the defined stereochemistry and bulky side chain can enforce specific secondary structures (e.g., turns or helices) in a peptide, locking it into a bioactive conformation to enhance binding affinity and selectivity for its target.
Physicochemical Data
Quantitative data for the compound are summarized below. The molecular weight is a fundamental parameter for all stoichiometric calculations in synthesis and analysis.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(naphthalen-1-yl)acetic acid hydrochloride | Sigma-Aldrich |
| CAS Number | 649554-52-9 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₂ClNO₂ | PubChem |
| Molecular Weight | 237.68 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds[3] |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich |
Synthesis and Purification Workflow
The synthesis of chiral α-amino acids is a well-established field in organic chemistry. A robust and adaptable method for producing (S)-Amino-naphthalen-1-yl-acetic acid is via a stereoselective Strecker synthesis. This multicomponent reaction combines an aldehyde, an amine source (ammonia), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[6]
Rationale for Synthetic Strategy
The Strecker synthesis is chosen for its efficiency and convergence, building the core amino acid structure in a single key step. To achieve the desired (S)-stereochemistry, a chiral auxiliary or a chiral catalyst is required. For this guide, we will describe a conceptual workflow using a chiral amine as the nitrogen source, which, after the reaction, can be cleaved to yield the final primary amine product with the desired stereochemistry. This approach provides excellent stereocontrol.
The subsequent purification by crystallization is a self-validating system. A sharp melting point and the absence of impurities in analytical chromatograms after crystallization are strong indicators of high purity.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Part A: Synthesis of Diastereomeric α-Aminonitrile Intermediate
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-naphthaldehyde (1.0 eq). Dissolve in methanol (approx. 5 mL per gram of aldehyde).
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Chiral Amine Addition: Add (S)-α-methylbenzylamine (1.05 eq) dropwise to the solution at room temperature. Stir for 30 minutes to form the imine intermediate.
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Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water. Cool the reaction flask to 0 °C in an ice bath and add the aqueous NaCN solution dropwise over 20 minutes.
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Causality: The reaction is performed at 0 °C to control the exotherm and improve diastereoselectivity. Slow addition prevents localized high concentrations of cyanide.
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-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The formation of the aminonitrile intermediate can be monitored by Thin Layer Chromatography (TLC).
Part B: Hydrolysis and Deprotection
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Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
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Acid Hydrolysis: Add 6M hydrochloric acid (excess, approx. 10 eq) to the residue. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.
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Causality: The strong acidic conditions and heat are necessary to hydrolyze both the nitrile group to a carboxylic acid and cleave the α-methylbenzyl auxiliary group, yielding the desired primary amine.
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Part C: Isolation and Purification
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Work-up: After cooling, transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., dichloromethane) to remove the cleaved α-methylbenzylamine and other organic-soluble impurities.
-
Isolation: Collect the aqueous layer. The product is present as the hydrochloride salt. To isolate the zwitterionic free amino acid for crystallization, carefully adjust the pH of the aqueous solution to its isoelectric point (pI, typically around pH 6 for neutral amino acids) using a base like NaOH. The product will precipitate out of solution.
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Filtration: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
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Final Salt Formation & Crystallization: Re-dissolve the solid in a minimal amount of 1M HCl. Add ethanol until the solution becomes slightly turbid and then heat gently until clear. Allow the solution to cool slowly to room temperature, then place it at 4 °C to induce crystallization of the final hydrochloride salt.
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Self-Validation: The formation of well-defined crystals is a powerful purification step. The final product should be a crystalline solid.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound. The workflow below outlines a systematic approach to validation.
Visualization of Analytical Workflow
Caption: A logical workflow for the analytical validation of the final compound.
Protocol 1: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) is used to confirm the covalent structure of the molecule.
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Instrumentation: 400 MHz (or higher) NMR Spectrometer.
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Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O).
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Causality: D₂O is chosen as the solvent because the hydrochloride salt is water-soluble. The acidic proton of the carboxylic acid and the amine protons will exchange with deuterium and will likely not be observed, simplifying the spectrum.
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Data Acquisition:
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¹H NMR: Acquire a standard proton spectrum. Expected signals include complex multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the 7 naphthalene protons, and a singlet or sharp doublet around 5.0-5.5 ppm for the lone α-proton.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect to see signals for the 10 aromatic carbons of the naphthalene ring, one signal for the α-carbon, and one for the carboxyl carbon (>170 ppm).
-
-
Self-Validation: The observed chemical shifts, coupling patterns, and integration values in the ¹H spectrum must be consistent with the proposed structure. The number of signals in the ¹³C spectrum should match the number of unique carbons in the molecule.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This is the most critical analysis to confirm that the synthesis produced the desired (S)-enantiomer and not a racemic mixture.
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Instrumentation: HPLC system with a UV detector (220 or 254 nm) and a chiral column.
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Column Selection: A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP) is highly effective for underivatized amino acids. An Astec CHIROBIOTIC® T (teicoplanin) column is an excellent choice.
-
Causality: These columns possess ionic groups and are compatible with aqueous-organic mobile phases, making them ideal for separating zwitterionic compounds like amino acids without derivatization.
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-
Method Parameters (Starting Point):
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Mobile Phase: 80:20 (v/v) Methanol / 20 mM Ammonium Formate, pH 4.5.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Injection Volume: 5 µL.
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-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
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Self-Validation: To validate the method, a racemic standard (containing both R and S enantiomers) must be injected first to determine the retention times of both peaks. The analysis of the synthesized sample should show a single major peak corresponding to the retention time of one of the enantiomers, with the area of the other enantiomer's peak being minimal. Enantiomeric excess (e.e.) is calculated from the peak areas: e.e. (%) = ([Area_S - Area_R] / [Area_S + Area_R]) * 100. A successful synthesis should yield an e.e. >98%.
Applications in Research and Drug Development
The incorporation of (S)-Amino-naphthalen-1-yl-acetic acid into peptide-based drug candidates is a key strategy used to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[7]
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Peptidomimetics: This amino acid acts as a "peptidomimetic," a compound that mimics the structure of a natural peptide.[4] By replacing a natural residue, it can help maintain or enhance biological activity while introducing drug-like properties. The bulky naphthalene group can act as a "shield," sterically hindering the approach of proteolytic enzymes that would normally degrade the peptide.
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Conformational Constraint: The rigid structure of the naphthalene ring restricts the rotational freedom of the peptide backbone in its vicinity. This is a powerful tool for medicinal chemists to lock a flexible peptide into a single, bioactive conformation. This can lead to a significant increase in binding affinity and selectivity for the intended biological target, reducing off-target effects.
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Probing Binding Pockets: As a synthetic building block, it allows researchers to systematically probe the structure-activity relationships (SAR) of a peptide ligand.[8] By substituting it at various positions, scientists can map the hydrophobic and steric tolerance of a receptor's binding pocket, guiding the design of more potent and specific drugs.
Conclusion
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is more than just a chemical reagent; it is an enabling tool for sophisticated molecular design in pharmacology and materials science. Its true value is realized through the rational application of its unique structural features to control molecular conformation and enhance stability. The robust synthetic and analytical protocols detailed in this guide provide a validated framework for researchers to produce and qualify this compound with high confidence, paving the way for its successful application in the development of next-generation therapeutics.
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